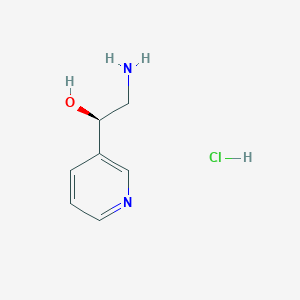

(R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride

Description

(R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride (CAS 1038594-01-2) is a chiral β-amino alcohol derivative characterized by a pyridin-3-yl substituent and an R-configuration at the stereogenic center. Its molecular formula is C₇H₁₁ClN₂O, with a molecular weight of 174.63 g/mol . The compound is stored under dry conditions at 2–8°C to maintain stability.

Propriétés

IUPAC Name |

(1R)-2-amino-1-pyridin-3-ylethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.ClH/c8-4-7(10)6-2-1-3-9-5-6;/h1-3,5,7,10H,4,8H2;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMVFSIPPTOOMTI-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)[C@H](CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743143 | |

| Record name | (1R)-2-Amino-1-(pyridin-3-yl)ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228710-95-0, 1038594-01-2 | |

| Record name | 3-Pyridinemethanol, α-(aminomethyl)-, hydrochloride (1:2), (αR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=228710-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R)-2-Amino-1-(pyridin-3-yl)ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride typically involves the reaction of pyridine derivatives with amino alcohols under controlled conditions. One common method includes the reduction of pyridine-3-carboxylic acid followed by amination and subsequent resolution of the racemic mixture to obtain the desired enantiomer. The reaction conditions often involve the use of reducing agents such as lithium aluminum hydride and catalysts to facilitate the amination process.

Industrial Production Methods

Industrial production of ®-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired enantiomer.

Analyse Des Réactions Chimiques

Oxidation Reactions

The secondary alcohol group in the aminoethanol moiety is susceptible to oxidation. Under catalytic conditions, this group can be converted to a ketone.

| Reaction | Catalyst/Reagent | Conditions | Product |

|---|---|---|---|

| Alcohol → Ketone oxidation | Os or Mn complexes (e.g., [OsCl₂(PP)(NN)]) | Acetic acid additive, O₂ | (R)-2-Amino-1-(pyridin-3-yl)ethanone |

-

Mechanistic Insights :

Manganese and osmium complexes, such as those ligated by pyridyl derivatives, facilitate hydrogen abstraction from the alcohol’s β-C–H bond, followed by oxygenation to form a ketone. This pathway is metal-centered, avoiding radical intermediates .

Reduction Reactions

The pyridine ring may undergo partial or complete reduction under hydrogenation conditions.

| Reaction | Catalyst | Conditions | Product |

|---|---|---|---|

| Pyridine → Piperidine | Ru or Pd catalysts | H₂ (high pressure) | (R)-2-Amino-1-(piperidin-3-yl)ethanol |

-

Key Considerations :

Reduction of pyridine to piperidine typically requires elevated hydrogen pressures and transition-metal catalysts. Stereochemical outcomes depend on the chiral environment of the catalyst .

Nucleophilic Substitution

The primary amine group participates in alkylation or acylation reactions.

| Reaction | Reagent | Conditions | Product |

|---|---|---|---|

| Amine alkylation | Alkyl halides (e.g., CH₃I) | Basic conditions | (R)-2-(Alkylamino)-1-(pyridin-3-yl)ethanol |

| Amine acylation | Acetic anhydride | Room temperature | (R)-2-Acetamido-1-(pyridin-3-yl)ethanol |

-

Reactivity Notes :

The amine’s nucleophilicity is modulated by the protonated state (as a hydrochloride salt). Deprotonation under basic conditions enhances reactivity toward electrophiles .

Coordination Chemistry

The pyridine nitrogen and amino group can act as ligands in metal complexes, enabling catalytic or stoichiometric applications.

| Metal Center | Ligand Sites | Application |

|---|---|---|

| Mn(II) or Os(II) | Pyridine N, amino group | Catalytic oxidation of alkanes/alcohols |

-

Example Complex :

[Mn((R)-2-Amino-1-(pyridin-3-yl)ethanol)Cl₂] – Stabilizes high-valent metal-oxo intermediates for selective C–H bond activation .

Epoxidation and C–H Functionalization

In the presence of oxidizing agents, the compound may facilitate epoxidation of alkenes or direct C–H bond functionalization.

| Reaction | Catalyst | Oxidant | Outcome |

|---|---|---|---|

| Allylic C–H oxidation | Pd(II) catalysts | O₂ or peroxides | Formation of allylic ketones/alcohols |

-

Mechanism :

Pd(II) catalysts promote σ-bond metathesis, cleaving allylic C–H bonds to form π-allyl intermediates, which are subsequently oxidized .

Dehydrogenation Pathways

The aminoethanol group may undergo dehydrogenation to form imines or nitriles under oxidative conditions.

| Reaction | Catalyst | Conditions | Product |

|---|---|---|---|

| Alcohol → Imine | Ru or Os complexes | High-temperature | (R)-2-Imino-1-(pyridin-3-yl)ethane |

Applications De Recherche Scientifique

Medicinal Chemistry

(R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride is investigated for its potential therapeutic properties:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

- Ligand in Coordination Chemistry : It acts as a ligand for metal complexes, facilitating the synthesis of novel coordination compounds with unique properties.

- Synthesis of Heterocyclic Compounds : this compound is utilized in synthesizing various heterocyclic compounds, which are crucial in pharmaceutical development.

Biological Research

The compound's interactions with biological systems are a key area of study:

- Enzyme Modulation : Interaction studies reveal that it can influence enzyme activity through hydrogen bonding and other interactions, potentially leading to novel therapeutic agents .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated an inhibition zone diameter significantly larger than that of standard antibiotics, indicating its potential as a new antimicrobial agent.

Case Study 2: Synthesis of Heterocycles

In synthetic chemistry applications, this compound was employed to synthesize pyrazolo[3,4-b]pyridines. The reaction conditions were optimized to yield products with up to 80% efficiency, demonstrating its utility as a precursor in complex organic synthesis.

Mécanisme D'action

The mechanism of action of ®-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride involves its interaction with specific molecular targets and pathways. The aminoethanol group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The pyridine ring can interact with enzymes and receptors, modulating their activity and leading to various pharmacological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Stereoisomers: (S)-Enantiomer

The S-configuration enantiomer, (S)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride (CAS 50461-59-1), shares identical molecular formula and weight (C₇H₁₁ClN₂O, 174.63 g/mol) but differs in optical activity. Enantiomeric purity (>98% ee) is critical for applications in chiral drug synthesis, as stereochemistry often dictates pharmacological efficacy and metabolic pathways. For example, in pharmaceuticals like phenylephrine, enantiomeric impurities (e.g., Norfenefrine Hydrochloride) are tightly regulated .

Substituted Phenyl Analogs

- Chlorophenyl vs. Pyridinyl : The 3-chlorophenyl analog has higher molecular weight (208.08 vs. 174.63 ) due to the chlorine atom, which increases lipophilicity and may enhance membrane permeability. Its optical purity (>98% ee) makes it valuable in enantioselective catalysis .

- Hydroxyphenyl (Norfenefrine): The 3-hydroxyphenyl group introduces polarity, increasing water solubility. Norfenefrine is a racemic mixture used as a reference standard for impurity profiling in adrenergic drugs .

Backbone-Modified Derivatives

- (R)-2-Amino-3-(pyridin-3-yl)propanoic acid (CAS 70702-47-5, C₈H₁₀N₂O₂, 166.18 g/mol): Replaces the ethanol backbone with a propanoic acid group, introducing a carboxylic acid functionality. This structural change alters acidity (pKa ~2–3 for COOH) and enables use in peptide synthesis or metal chelation .

Key Research Findings

Synthetic Utility: The fluorophenyl analog (CAS 1185198-25-7) is synthesized via reductive amination, highlighting the versatility of pyridinyl ethanol derivatives in modular synthesis .

Structural Impact on Bioactivity : Chlorine and fluorine substituents on the aromatic ring enhance metabolic stability and binding affinity in receptor-targeted molecules compared to the parent pyridinyl compound .

Activité Biologique

(R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride, a chiral compound with the molecular formula CHClNO, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 174.63 g/mol

- Functional Groups : Contains an amino group and a hydroxyl group attached to an ethyl chain linked to a pyridine ring.

The compound is typically available as a hydrochloride salt, enhancing its solubility in aqueous solutions, which is crucial for biological assays and therapeutic applications.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The aminoethanol group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The pyridine ring facilitates interactions with specific enzymes, modulating their activity and leading to various pharmacological effects.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests have shown:

- Minimum Inhibitory Concentration (MIC) values against common pathogens:

- Staphylococcus aureus : MIC = 0.0039 - 0.025 mg/mL

- Escherichia coli : MIC = 0.0039 - 0.025 mg/mL

These results suggest that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways by interacting with specific receptors involved in the inflammatory response. This potential has implications for treating conditions characterized by chronic inflammation.

Study on Antimicrobial Efficacy

A study published in MDPI evaluated the antibacterial activity of various pyridine derivatives, including this compound. The study demonstrated that this compound exhibited potent antibacterial effects with MIC values comparable to established antibiotics .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.0039 |

| Bacillus subtilis | 0.025 |

Neuropharmacological Studies

Research has also explored the neuropharmacological potential of this compound. It has been shown to influence neurotransmitter systems, particularly in modulating GABAergic activity, which may be beneficial in treating neurological disorders such as anxiety and depression .

Q & A

Basic Research Question

- Chiral HPLC : Utilize columns like Chiralpak® IC or AD-H with mobile phases optimized for separation (e.g., hexane/isopropanol with 0.1% diethylamine) .

- NMR Spectroscopy : ¹H/¹³C NMR to confirm molecular structure and detect impurities.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation.

- Elemental Analysis : To verify stoichiometry of the hydrochloride salt.

How should researchers address discrepancies in pharmacological activity data across studies?

Advanced Research Question

Conflicting data may arise from variations in:

- Enantiomeric Purity : Even minor impurities (e.g., 2% S-enantiomer) can skew receptor binding assays. Re-evaluate purity via chiral HPLC .

- Assay Conditions : Buffer pH, temperature, and solvent (e.g., DMSO concentration) can alter activity. Standardize protocols across studies.

- Biological Models : Differences in cell lines or animal models (e.g., metabolic enzyme expression) may explain inconsistencies. Use isogenic controls and validate findings in multiple models.

What strategies optimize the stability of this compound during storage and experimental use?

Advanced Research Question

- Storage : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation .

- Stability-Indicating Assays : Use LC-MS to monitor degradation products (e.g., pyridine ring oxidation or ethanolamine cleavage).

- Lyophilization : For long-term storage, lyophilize the compound as a hydrochloride salt to enhance hygroscopic stability.

How can researchers design experiments to elucidate metabolic pathways of this compound?

Advanced Research Question

- In Vitro Metabolism : Incubate with liver microsomes or hepatocytes, and analyze metabolites via LC-MS/MS. Phase I/II metabolism (e.g., oxidation, glucuronidation) can be identified using isotopic labeling .

- In Vivo Studies : Administer radiolabeled (¹⁴C/³H) compound to rodents and track metabolite distribution in plasma, urine, and feces.

- Computational Modeling : Use software like Schrödinger’s ADMET Predictor to predict metabolic hotspots and guide experimental design.

What precautions are critical for safe handling of this compound in the laboratory?

Basic Research Question

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use a chemical fume hood to avoid inhalation .

- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste.

- Emergency Procedures : For skin/eye contact, rinse immediately with water for ≥15 minutes and seek medical attention .

How can synthetic routes be optimized to improve yield and scalability?

Advanced Research Question

- Catalyst Screening : Test transition-metal catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation of precursor ketones.

- Flow Chemistry : Continuous-flow reactors enhance reproducibility and scalability for high-temperature/pressure steps.

- DoE (Design of Experiments) : Apply statistical optimization (e.g., response surface methodology) to variables like solvent ratio, catalyst loading, and reaction time.

What computational tools are useful for predicting the physicochemical properties of this compound?

Advanced Research Question

- Molecular Dynamics (MD) Simulations : Predict solubility and logP using GROMACS or AMBER.

- Quantum Mechanics (QM) : Software like Gaussian 16 calculates electrostatic potential maps to guide salt formation (e.g., hydrochloride vs. tartrate) .

- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., neurotransmitter receptors) .

How can degradation pathways be systematically investigated under stressed conditions?

Advanced Research Question

- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and acidic/alkaline conditions. Monitor via:

- HPLC-PDA : Identify degradation peaks and UV profiles.

- LC-HRMS : Elucidate degradation product structures.

- Kinetic Modeling : Determine activation energy (Eₐ) using Arrhenius plots to predict shelf-life under ambient conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.